Malathion

説明

This compound is a yellow to dark-brown liquid with a skunk-like odor. Sinks in water. Freezing point is 37 °F. (USCG, 1999)

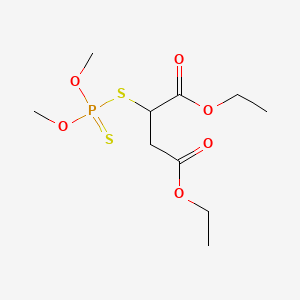

Diethyl 2-[(dimethoxyphosphorothioyl)thio]succinate is a diester that is diethyl succinate in which position 2 is substituted by a (dimethoxyphosphorothioyl)thio group. It is a diester, an ethyl ester and an organic thiophosphate. It is functionally related to a diethyl 2-sulfanylbutanedioate.

This compound is a parasympathomimetic organophosphate compound that is used as an insecticide for the treatment of head lice. This compound is an irreversible cholinesterase inhibitor and has low human toxicity.

This compound is a Cholinesterase Inhibitor. The mechanism of action of this compound is as a Cholinesterase Inhibitor.

This compound is a synthetic phosphorous compound and cholinesterase inhibitor that is strictly used as a topical pediculicide. This compound exerts its action on the nervous system of the lice by irreversibly inhibiting the activity of cholinesterase, thereby allowing acetylcholine to accumulate at cholinergic synapses and enhancing cholinergic receptor stimulation. This eventually leads to the head lice's death.

This compound can cause cancer according to California Labor Code.

This compound is an organophosphate parasympathomimetic which binds irreversibly to cholinesterase. This compound is an insecticide of relatively low human toxicity.

A wide spectrum aliphatic organophosphate insecticide widely used for both domestic and commercial agricultural purposes.

See also: Pediculicide (subclass of).

Structure

3D Structure

特性

IUPAC Name |

diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSJBGJIGXNWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Record name | MALATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020791 | |

| Record name | Malathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Malathion is a yellow to dark-brown liquid with a skunk-like odor. Sinks in water. Freezing point is 37 °F. (USCG, 1999), Deep-brown to yellow liquid with a garlic-like odor. [insecticide]; [NIOSH], Liquid, YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR., Deep-brown to yellow liquid with a garlic-like odor., Deep-brown to yellow liquid with a garlic-like odor. [insecticide] [Note: A solid below 37 °F.] | |

| Record name | MALATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malathion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/169 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Malathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

313 to 315 °F at 0.7 mmHg (decomposes) (NTP, 1992), 156-157 °C at 7.00E-01 mm Hg, BP: 156-157 °C at 0.7 mm Hg, 140 °F (decomposes), 140 °F (Decomposes) | |

| Record name | MALATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malathion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MALATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/169 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Malathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 325 °F (NTP, 1992), Above 325 °F (tag open cup), 163 °C c.c., >325 °F (open-cup), (oc) >325 °F | |

| Record name | MALATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/169 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Malathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 143 mg/L at 20 °C, Miscible with many organic solvents including alcohols, esters, ketones, ethers, aromatic and alkylated aromatic hydrocarbons and vegetable oils. Limited solubility in certain paraffin hydrocarbons, Soluble in ethanol, benzene and ethyl ether, 1.65e-01 g/L, Solubility in water, mg/l: 143 (very slightly soluble), 0.02% | |

| Record name | MALATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malathion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MALATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malathion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.234 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2076 g/cu cm at 20 °C, Relative density (water = 1): 1.2, 1.234 at 77 °F, 1.21 | |

| Record name | MALATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/169 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Malathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 11.4 | |

| Record name | MALATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4e-05 mmHg at 86 °F (NTP, 1992), 0.00004 [mmHg], 3.97X10-5 mm Hg at 30 °C, Vapor pressure at 30 °C: negligible, 0.00004 mmHg | |

| Record name | MALATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/169 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Malathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

As many as 14 impurities have been identified in technical-grade malathion. The identities of the impurities and their percent (w/w) in technical grade malathion were found to be as follows: S-1,2-ethyl-O,S-dimethyl phosphorodithioate (isomalathion; 0.2%), S-1,2-bis(ethoxycarbonyl)-ethyl-O,O-dimethyl phosphorothioate (malaxon; 0.1%), diethylfumarate (DEF; 0.9%), O,S,S-trimethyl phosphorodithioate (0.003-1.2%), O,O,S-trimethyl phosphorothioate (0.04%), O,O,S-trimethyl phosphorodithioate (1.2%), O,O,O-trimethyl phosphorothioate (0.45%), diethylhydroxysuccinate (0.05%), ethyl nitrite (0.03%), diethyl mercaptosuccinate (0.15%), diethyl methylthiosuccinate (1.0%), O,O-dimethylphosphorothioate (0.05%), diethyl ethylthiosuccinate (0.1%), and sulfuric acid (0.05%)., Technical grade malathion may contain malaoxon, isomalathion, or other organophosphates as impurities. These compounds inactivate carboxylesterases, thus increasing malathion toxicity by decreasing the hydrolysis of the drug and increasing the amount of the drug that is oxidized to malaoxon., The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives and the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, and fenitrothion. | |

| Record name | MALATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or slightly yellow, Clear colorless liquid when pure, Deep-brown to yellow liquid ... [Note: A solid below 37 degrees F] | |

CAS No. |

121-75-5 | |

| Record name | MALATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malathion [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | malathion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | malathion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malathion | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/malathion-result-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Malathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malathion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5N7SU872W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malathion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/169 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Succinic acid, mercapto-, diethyl ester, S-ester with O,O-dimethylphosphorodithioate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WM802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

37.1 °F (NTP, 1992), 3.85 °C, 2.8 °C, 3 °C, 37.1 °F, 37 °F | |

| Record name | MALATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malathion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MALATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malathion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/169 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Malathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Malathion's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malathion, a widely utilized organophosphate insecticide, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action. It details the bioactivation of this compound to its more potent metabolite, malaoxon, the kinetics of AChE inhibition, and the subsequent physiological consequences. This document also presents a compilation of quantitative data on the inhibitory potency of these compounds and outlines detailed experimental protocols for the key assays used in their characterization. Visual diagrams of the relevant signaling and metabolic pathways, as well as experimental workflows, are provided to facilitate a deeper understanding of the subject matter.

Introduction

Organophosphate insecticides, including this compound, represent a significant class of pest control agents. Their efficacy stems from their ability to disrupt the nervous systems of insects. The primary target of these compounds is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[1] While this compound itself is a weak inhibitor of AChE, it undergoes metabolic bioactivation to a much more potent inhibitor, malaoxon.[1][3] This guide delves into the intricate details of this process and its consequences.

Bioactivation and Detoxification of this compound

The toxicity of this compound is intrinsically linked to its metabolic fate within an organism. The balance between its bioactivation to the toxic metabolite malaoxon and its detoxification determines the ultimate physiological effect.

Bioactivation by Cytochrome P450

This compound is converted to malaoxon through a desulfuration reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver.[4][5] This process involves the substitution of a sulfur atom with an oxygen atom, transforming the thiophosphate into a phosphate. Malaoxon is a significantly more potent inhibitor of acetylcholinesterase than this compound.[3][6] Studies in human liver microsomes have identified CYP1A2 and CYP2B6 as the primary isoforms responsible for malaoxon formation at low this compound concentrations, while CYP3A4 plays a more significant role at higher concentrations.[4][5]

Detoxification by Carboxylesterases

In mammals, this compound is rapidly detoxified by carboxylesterases, which hydrolyze the ester linkages in the molecule.[4][7] This detoxification pathway is a crucial factor in the selective toxicity of this compound, as mammals generally possess higher carboxylesterase activity than insects.[1] The hydrolysis of this compound by carboxylesterases produces this compound mono- and dicarboxylic acids, which are less toxic and readily excreted.[3][8] However, impurities present in some commercial this compound formulations can inhibit carboxylesterase activity, thereby increasing the production of malaoxon and enhancing toxicity.[4][7]

Figure 1: Metabolic pathways of this compound.

Mechanism of Acetylcholinesterase Inhibition

The primary mechanism of action of malaoxon is the irreversible inhibition of acetylcholinesterase.

Covalent Binding to the Active Site

Malaoxon acts as an irreversible inhibitor by covalently binding to a serine residue within the active site of AChE.[6] This phosphorylation of the serine hydroxyl group forms a stable, inactive enzyme-inhibitor complex.[1] The inhibition prevents AChE from hydrolyzing acetylcholine, leading to its accumulation in the synaptic cleft.[1]

Consequences of Acetylcholine Accumulation

The buildup of acetylcholine results in the continuous stimulation of cholinergic receptors, both muscarinic and nicotinic.[9][10] This overstimulation leads to a range of physiological effects, including muscle tremors, cramps, weakness, excessive secretions (salivation, lacrimation), and in severe cases, respiratory distress, convulsions, and death.[9][11][12][13]

Figure 2: Signaling pathway of acetylcholinesterase inhibition by malaoxon.

Quantitative Data on Inhibitory Potency

The inhibitory potency of this compound and its metabolites against acetylcholinesterase is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Compound | Enzyme Source | IC50 (M) | Ki (M⁻¹) | Reference(s) |

| This compound | Bovine Erythrocyte | (3.7 ± 0.2) x 10⁻⁴ | 1.3 x 10⁻⁴ | [14][15] |

| This compound | Bovine Erythrocyte | (3.2 ± 0.1) x 10⁻⁵ | - | [3] |

| Malaoxon | Bovine Erythrocyte | (2.4 ± 0.3) x 10⁻⁶ | 5.6 x 10⁻⁶ | [14][15] |

| Malaoxon | Bovine Erythrocyte | (4.7 ± 0.8) x 10⁻⁷ | - | [3] |

| Isothis compound | Bovine Erythrocyte | (3.2 ± 0.3) x 10⁻⁶ | 7.2 x 10⁻⁶ | [14][15] |

| Isothis compound | Bovine Erythrocyte | (6.0 ± 0.5) x 10⁻⁷ | - | [3] |

Table 1: Inhibitory constants for this compound and its metabolites against acetylcholinesterase.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.[16]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Reagents:

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

DTNB solution (10 mM in buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

Test inhibitor (this compound/malaoxon) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Plate Setup: In a 96-well microplate, prepare wells for blank (no enzyme), control (enzyme + solvent), and test samples (enzyme + inhibitor at various concentrations).

-

Reagent Addition:

-

To all wells except the blank, add a specific volume of AChE solution.

-

Add the corresponding inhibitor dilutions or solvent to the appropriate wells.

-

Add DTNB solution to all wells.

-

Add buffer to bring the volume to a pre-determined level.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding ATCI solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: [1 - (Rate of sample / Rate of control)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 3: Experimental workflow for the Ellman's assay.

In Vitro this compound Bioactivation Assay

This assay assesses the conversion of this compound to malaoxon by cytochrome P450 enzymes in a controlled in vitro system.[1]

Principle: Human liver microsomes (HLMs), which contain a high concentration of CYP enzymes, are incubated with this compound in the presence of an NADPH-regenerating system (to support CYP activity). The formation of malaoxon is then quantified.

Reagents:

-

Human Liver Microsomes (HLMs)

-

0.1 M Phosphate Buffer, pH 7.4

-

This compound solution

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine HLMs, phosphate buffer, and this compound solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant for quantification of malaoxon, which can be done using methods such as LC-MS/MS or by measuring its AChE inhibitory activity as described in Protocol 5.1.

Conclusion

This compound's mechanism of action as an acetylcholinesterase inhibitor is a multi-step process initiated by its bioactivation to the highly potent metabolite, malaoxon, by cytochrome P450 enzymes. Malaoxon then irreversibly inhibits acetylcholinesterase by covalently modifying its active site, leading to the accumulation of acetylcholine and subsequent neurotoxicity. The balance between this bioactivation and the detoxification of this compound by carboxylesterases is a critical determinant of its selective toxicity. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of this compound's mechanism of action and to develop safer and more effective pest control agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Inhibition of AChE by single and simultaneous exposure to this compound and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. This compound bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sketchviz.com [sketchviz.com]

- 8. Cytochrome P450-Mediated Drug Bioactivation Assay: An Untargeted High Resolution Accurate Mass LC/MS Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. znaturforsch.com [znaturforsch.com]

- 13. benchchem.com [benchchem.com]

- 14. toolify.ai [toolify.ai]

- 15. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 16. Inhibition of AChE by this compound and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Malathion

An In-depth Technical Guide to the Chemical and Physical Properties of Malathion

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum organophosphate insecticide and acaricide.[1] First registered for use in the United States in 1956, it is utilized in agricultural, residential, and public health settings to control a wide variety of sucking and chewing insects, mosquitoes, and fruit flies.[1][2] Chemically, it is an organothiophosphate ester known for its relatively low toxicity in mammals compared to other organophosphates like parathion.[1] This is attributed to the rapid detoxification by carboxylesterase enzymes in mammals, which is less efficient in insects.[2] The IUPAC name for this compound is diethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate, and its CAS registry number is 121-75-5.[2][3] Pure this compound is a colorless liquid, while technical-grade formulations often appear as a yellow to deep brown liquid with a characteristic garlic-like or skunk-like odor.[2][4][5]

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound, providing a consolidated reference for researchers.

| Property | Value |

| Molecular Formula | C₁₀H₁₉O₆PS₂ |

| Molecular Weight | 330.36 g/mol [2][6][7] |

| Appearance | Pure form: Colorless liquid. Technical grade: Yellow to deep brown liquid.[4][5][8] |

| Odor | Skunk- or garlic-like.[2][4] |

| Melting Point | 2.9 °C (37.2 °F)[4][8][9] |

| Boiling Point | 156-157 °C at 0.7 mmHg (decomposes).[4][6][9] |

| Density | 1.23 g/cm³ at 25 °C.[4][8][9] |

| Water Solubility | 145 mg/L at 20-25 °C.[2][4][9] |

| Solubility in Organic Solvents | Readily soluble in many organic solvents including alcohols, esters, ketones, ethers, and aromatic hydrocarbons. Limited solubility in paraffin hydrocarbons.[1][5][10] |

| Vapor Pressure | 1.78 x 10⁻⁴ mmHg at 25 °C; 5.3 mPa at 30 °C.[2] |

| Octanol-Water Partition Coefficient (log Kow) | 2.36 - 2.89.[2][8] |

| Henry's Law Constant | 4.9 x 10⁻⁹ atm·m³/mol at 25 °C.[2][8] |

| pKa | Not applicable as it does not dissociate.[10] |

| Flash Point | >163 °C (>325 °F).[4][11] |

| Stability | Relatively stable in neutral or slightly acidic conditions; rapidly hydrolyzes in alkaline (high pH) environments.[1][5] Decomposes at temperatures above 100 °C.[5] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is governed by standardized protocols to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are widely accepted internationally.

-

Melting Point/Melting Range (OECD 102): This guideline describes various methods for determining the melting point.[11][12] For a substance like this compound, which is a liquid at room temperature, its freezing point is determined. Methods include using a capillary tube in a liquid or metal block, a Kofler hot bar, or instrumental methods like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA).[11][13] The temperature of the solid-liquid phase transition is recorded at atmospheric pressure.[12]

-

Boiling Point (OECD 103): This guideline details methods to determine the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure.[14][15] Given that this compound decomposes before reaching its boiling point at atmospheric pressure, the boiling point is determined under reduced pressure (e.g., 0.7 mmHg).[4][9] Common methods include ebulliometry, the dynamic method (which can also determine vapor pressure), and distillation methods.[14][15]

-

Water Solubility (OECD 105): This guideline provides two primary methods: the column elution method for substances with solubility below 10⁻² g/L and the flask method for those above.[16][17] For this compound, with a solubility of 145 mg/L (0.145 g/L), the flask method is appropriate.[2][4] In this method, the substance is stirred in water at a constant temperature (e.g., 20 °C) until saturation is reached.[4][16] The concentration of this compound in the aqueous phase is then determined after separating any undissolved substance, typically by centrifugation and filtration, using a suitable analytical technique like HPLC.[4]

-

Vapor Pressure (OECD 104): This guideline outlines several methods applicable to different vapor pressure ranges.[2][7] For this compound's low vapor pressure, methods like the gas saturation method or effusion methods (e.g., Knudsen cell, isothermal thermogravimetry) are suitable.[7][18] The vapor pressure is determined at a minimum of two temperatures to establish the vapor pressure curve.[2]

-

Partition Coefficient (n-octanol/water) (OECD 107): The "shake flask" method is the traditional approach for determining the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity.[10][19] It is suitable for substances with log Kow values between -2 and 4.[6] In this method, a small amount of this compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other. The mixture is shaken until equilibrium is achieved, after which the phases are separated by centrifugation.[19] The concentration of this compound in both the n-octanol and water phases is then measured to calculate the partition coefficient as the ratio of the concentrations.[19]

References

- 1. LabXchange [labxchange.org]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. ck12.org [ck12.org]

- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 14. laboratuar.com [laboratuar.com]

- 15. oecd.org [oecd.org]

- 16. laboratuar.com [laboratuar.com]

- 17. oecd.org [oecd.org]

- 18. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]

- 19. oecd.org [oecd.org]

Synthesis of Malathion from dimethyl dithiophosphoric acid and diethyl maleate

An In-depth Examination of the Synthesis of Malathion from Dimethyl Dithiophosphoric Acid and Diethyl Maleate

This technical guide provides a comprehensive overview of the synthesis of this compound, an organophosphate insecticide, through the reaction of dimethyl dithiophosphoric acid and diethyl maleate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.

Core Synthesis Reaction

The production of this compound is achieved via the addition of dimethyl dithiophosphoric acid to diethyl maleate. This reaction is typically conducted at an elevated temperature and can be catalyzed by substances such as triethylamine. The process results in the formation of S-1,2-di(ethoxycarbonyl)ethyl O,O-dimethyl phosphorodithioate, the chemical name for this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various reported experimental protocols for the synthesis of this compound. This data is essential for reaction optimization and scalability.

| Parameter | Value | Conditions/Notes | Source |

| Reactant Ratio (Dimethyl Dithiophosphoric Acid : Diethyl Maleate) | ~1-1.25 kg : 1.2 kg | --- | |

| Reaction Temperature | 53°C | Maintained for 8 hours under a nitrogen atmosphere. | |

| Reaction Temperature Range | 50°C to 100°C | General range for the reaction. | |

| Preferred Reaction Temperature Range | 60°C to 90°C | --- | |

| Reaction Time | 8 hours | At 53°C. | |

| Yield | ~1.5-1.9 kg | From the specified reactant quantities. | |

| Purity (Post-Initial Washing) | >95% (w/w) | Purity determined by HPLC. Reprocessing is required if diethyl fumarate is >5%. | |

| Final Purity (Pharmaceutical Grade) | >98.5% (w/w) | After purification steps. |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of this compound.

Synthesis of this compound

-

Reaction Setup: In a suitable reactor, charge diethyl maleate.

-

Addition of Reactant: Add dimethyl dithiophosphoric acid to the diethyl maleate. A typical ratio is approximately 1-1.25 kg of dimethyl dithiophosphoric acid to 1.2 kg of diethyl maleate.

-

Catalyst and Inhibitor: Add a catalytic amount of triethylamine and hydroquinone to the mixture.

-

Reaction Conditions: Heat the reaction mixture to approximately 53°C and maintain this temperature for about 8 hours with continuous mixing under a nitrogen atmosphere.

-

Cooling: After the reaction is complete, cool the mixture to ambient temperature.

-

Phase Separation: Allow the organic and aqueous layers to separate. The this compound will be in the organic layer.

Purification of this compound

-

Initial Washing: Separate the organic layer containing this compound and wash it twice with water.

-

Bisulfite Treatment: Treat the organic solution with a 20% sodium bisulfite solution (pH 6.1-6.3) at 60°C for 2 hours to remove unreacted diethyl maleate and other impurities.

-

Caustic Wash: After cooling and separating the layers, wash the organic layer with a 0.5% sodium hydroxide solution.

-

Final Water Washes: Wash the organic layer two more times with water.

-

Solvent Removal: The crude material is then stripped of any solvent.

-

Final Filtration: The product is filtered to yield technical-grade this compound.

-

Purity Analysis: The purity of the final product is determined by High-Performance Liquid Chromatography (HPLC).

Reaction Pathway and Logic

The synthesis of this compound proceeds through a clear, logical pathway involving the initial formation of the key intermediate, dimethyl dithiophosphoric acid, followed by its reaction with diethyl maleate.

Caption: Workflow for the synthesis and purification of this compound.

The chemical reaction for the synthesis of this compound is a nucleophilic addition of the sulfur atom from dimethyl dithiophosphoric acid to the carbon-carbon double bond of diethyl maleate.

Caption: Chemical reaction for the synthesis of this compound.

An In-depth Technical Guide to the Environmental Fate and Transport of Malathion in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Malathion, a widely used organophosphate insecticide. This document delves into the critical processes of degradation, sorption, and mobility in both soil and aquatic environments. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their understanding and assessment of this compound.

Physicochemical Properties of this compound

A fundamental understanding of this compound's physicochemical properties is essential for predicting its behavior in the environment.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉O₆PS₂ | - |

| Molecular Weight | 330.36 g/mol | [1] |

| Water Solubility | 145 mg/L at 25°C | [1] |

| Vapor Pressure | 5.3 mPa at 30°C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 2.36 - 2.89 | [1] |

| Henry's Law Constant | 4.9 x 10⁻⁹ atm·m³/mol | [1] |

Environmental Fate of this compound

The persistence and movement of this compound in the environment are governed by a combination of chemical, biological, and physical processes.

Degradation in Soil

This compound is generally not persistent in soil, with its degradation being influenced by microbial activity, soil type, moisture, and pH.[1][2]

Table 1: Half-life of this compound in Soil

| Soil Type | Half-life (days) | Conditions | Reference |

| General Range | 1 - 17 | Field and laboratory studies | [1] |

| Average | ~17 | Dependent on soil type | [3] |

| Sandy Loam (pH 6.5) | 173 (photodegradation) | Laboratory study | [4] |

| Hawaiian Soil | 8.2 (lab), 2 (field) | - | [4] |

The primary degradation pathway in soil is microbial metabolism, which is significantly more impactful than chemical hydrolysis.[1] Microorganisms utilize this compound as a source of carbon and phosphorus. The degradation is enhanced by increased moisture, pH, microbial activity, and organic matter content.[4]

A key metabolite formed in soil, particularly under dry and microbially inactive conditions, is malaoxon .[1] Malaoxon is more toxic than this compound but is also relatively unstable and can be degraded to non-toxic metabolites.[1] The half-life of malaoxon in soil is reported to be between 3 and 7 days.[4]

Degradation in Water

In aquatic environments, the degradation of this compound is primarily driven by hydrolysis, with microbial degradation and photolysis also playing roles. The rate of hydrolysis is highly dependent on pH and temperature.

Table 2: Half-life of this compound in Water

| pH | Temperature (°C) | Half-life | Reference |

| 4 | - | > 1 year | [4] |

| 4.5 | - | 18 weeks | [4] |

| 5 | - | 20% degradation in 28 days | [4] |

| 6.0 | - | 5.8 weeks | [4] |

| 6.0 | - | 17.4 days | [1] |

| 6.7 | - | 17.4 days | [5] |

| 7.0 | - | 1.7 weeks (11.9 days) | [4] |

| 7.0 | - | 6.21 days | [4] |

| 7.4 | 20 | 10.5 days | [6] |

| 7.4 | 37.5 | 1.3 days | [6] |

| 8.0 | - | 0.53 weeks (3.7 days) | [4] |

| 8.16 | - | 1.65 days | [1] |

| 9 | - | < 12-24 hours | [4] |

| 11 | - | ~1 day | [4] |

| 12 | - | Instantaneous | [4] |

| River Water | 4 | 77.9 days | [5] |

| River Water | 25 | 19.8 days | [5] |

| Seawater (pH 8.1) | 22 | 6 days | [5] |

As indicated in the table, this compound is more persistent in acidic water and degrades rapidly under alkaline conditions.[4] An increase in temperature also accelerates the rate of hydrolysis.[6]

Photolysis can contribute to the degradation of this compound in the upper layers of water bodies exposed to sunlight, although it is not considered a primary degradation pathway in soil or water.[4]

Microbial Degradation Pathways

Microbial degradation is a crucial process for the detoxification of this compound in both soil and water. Various bacteria and fungi have been identified that can utilize this compound as a carbon and energy source. The primary enzymatic reactions involve carboxylesterases, which hydrolyze the ester linkages, and phosphatases.[7][8]

The main degradation products from microbial activity are this compound monocarboxylic acid (MCA) and dicarboxylic acid (DCA).[7] Further degradation can lead to the formation of succinate, diethyl succinate, and eventually mineralization to CO₂.[6]

Transport of this compound

The movement of this compound through soil and into water is primarily dictated by its sorption characteristics and the hydrogeological properties of the environment.

Sorption in Soil

Sorption to soil particles can retard the movement of this compound. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of pesticides.

Table 3: Soil Sorption Coefficient (Koc) of this compound

| Soil Type | Koc (mL/g) | Mobility Classification | Reference |

| Various | 30 - 1800 | Very High to Low | [1] |

| Silt Loam | 1126 | Low | [1] |

| Sandy Clay Loam | 2061 | Low | [1] |

A higher Koc value indicates stronger sorption to soil and consequently lower mobility.[9][10] this compound's wide range of Koc values suggests that its mobility is highly dependent on the specific soil properties, particularly the organic matter content.[1]

Leaching and Runoff

Due to its moderate water solubility and variable sorption, this compound has the potential for transport via leaching and surface runoff.[1] However, its rapid degradation in soil often limits the extent of leaching to groundwater.[4] Runoff from treated agricultural fields can be a significant pathway for the entry of this compound into surface water bodies.

Experimental Protocols

This section outlines standardized methodologies for studying the environmental fate and transport of this compound.

Soil Degradation Study (Adapted from OECD Guideline 307)

This protocol is designed to determine the rate and pathway of aerobic and anaerobic degradation of this compound in soil.[11][12][13]

Methodology Details:

-

Soil Preparation: Select and characterize the soil (e.g., texture, pH, organic carbon content). Sieve the soil (e.g., <2 mm) and adjust the moisture content.

-

Test Substance: Use radiolabeled ¹⁴C-Malathion to facilitate the tracking of the parent compound and its transformation products.

-

Application: Apply the test substance to the soil samples at a concentration relevant to agricultural practices.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C). For aerobic studies, ensure adequate air exchange. For anaerobic studies, establish and maintain anaerobic conditions after an initial aerobic phase.

-

Sampling and Extraction: At predetermined intervals, collect replicate soil samples. Extract the samples with a suitable solvent, such as acetonitrile.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its metabolites.

-